

### Selectivity Profile of GS-829845: A Comparative Analysis for Researchers

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Compound of Interest		
Compound Name:	GS-829845	
Cat. No.:	B2794753	Get Quote

**GS-829845**, the principal active metabolite of the Janus kinase 1 (JAK1) inhibitor Filgotinib (formerly GLPG0634), plays a significant role in the therapeutic efficacy of its parent compound. This guide provides a comprehensive overview of the kinase selectivity profile of **GS-829845**, offering a valuable resource for researchers, scientists, and professionals in drug development. While extensive quantitative data from broad kinase panel screening against hundreds of kinases is not publicly available for **GS-829845**, this document synthesizes the existing data on its selectivity for JAK family members and outlines the experimental methodologies employed for such characterization.

## Comparative Selectivity of GS-829845 against JAK Kinases

**GS-829845** exhibits a preferential inhibition of JAK1, a profile that is qualitatively similar to its parent compound, Filgotinib.[1][2] However, its potency is approximately 10-fold lower than that of Filgotinib.[3][4][5] Studies have demonstrated that both Filgotinib and **GS-829845** show a significant selective inhibition of JAK1 over other members of the JAK family, namely JAK2, JAK3, and TYK2.

One study reported an approximately 30-fold selective inhibition of JAK1 over JAK2-dependent signaling for both Filgotinib and its metabolite in cellular assays. This selectivity is a key characteristic, as the differential inhibition of JAK family members can influence the overall safety and efficacy profile of the therapeutic agent.



Kinase Target	GS-829845 Potency/Selectivity	Other JAK Inhibitors (for context)
JAK1	Preferential Inhibitor	Filgotinib (approx. 10-fold more potent)
JAK2	Approx. 30-fold less potent inhibition compared to JAK1	Varying degrees of inhibition by other JAK inhibitors
JAK3	Selective over JAK3	Varying degrees of inhibition by other JAK inhibitors
TYK2	Selective over TYK2	Varying degrees of inhibition by other JAK inhibitors
Broad Kinase Panel	Data not publicly available	-

Note: The table summarizes the currently available selectivity information for **GS-829845**. A comprehensive kinase panel screening with IC50 values against a wide range of kinases has not been published.

# **Experimental Protocols for Determining Kinase Selectivity**

The selectivity of JAK inhibitors like **GS-829845** is typically determined through a combination of biochemical and cellular assays. Based on the available literature for Filgotinib and its metabolite, the following methodologies are commonly employed:

- 1. Biochemical Assays: These assays directly measure the inhibitory activity of the compound on purified kinase enzymes. Common formats include:
- Radiometric Assays: These assays measure the transfer of a radiolabeled phosphate group from ATP to a substrate peptide or protein.
- Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
- Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays
  measure the phosphorylation of a substrate by detecting the proximity of a donor and
  acceptor fluorophore.

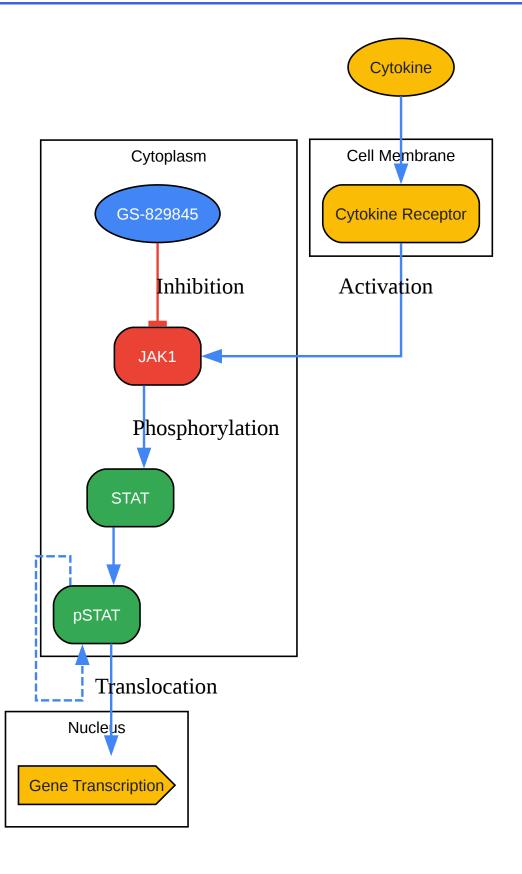


- 2. Cellular Assays: These assays assess the inhibitory effect of the compound on signaling pathways within a cellular context. For JAK inhibitors, a key assay is the STAT Phosphorylation Assay:
- Principle: This assay measures the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are downstream targets of JAK kinases.
- Methodology:
- Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are treated with the test compound (e.g., **GS-829845**).
- Specific cytokines are used to stimulate different JAK-STAT pathways (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2).
- The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies specific for the phosphorylated form of STAT proteins (pSTAT).
- The levels of pSTAT are quantified using flow cytometry.
- Selectivity Determination: By comparing the inhibition of pSTAT in response to different cytokine stimuli, the selectivity of the compound for different JAK kinases can be determined.

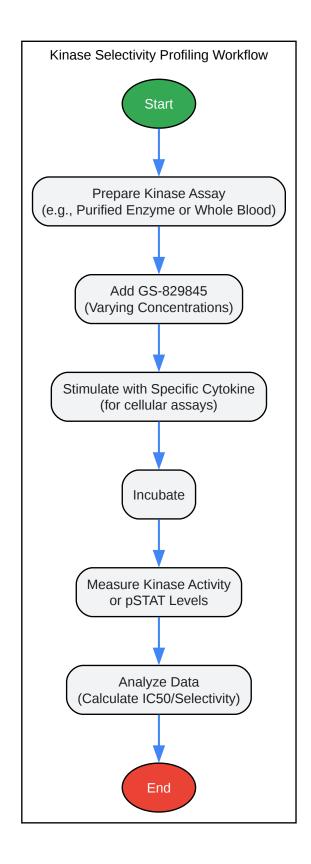
# Visualizing the JAK-STAT Signaling Pathway and Experimental Workflow

To further elucidate the mechanism of action and the methods for selectivity profiling, the following diagrams are provided.









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